(3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
“(3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Synthesis Analysis
The synthesis of this compound involves a heated heterogeneous mixture of 1-phenyl-1H-pyrazole-4-carboxylic acid with SOCl2 .Molecular Structure Analysis
The molecular weight of this compound is 344.43 . Its empirical formula is C18H20N2O3S .Chemical Reactions Analysis
The compound has been found to have anti-inflammatory effects . It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .Scientific Research Applications
Synthesis and Structure
The compound (3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone belongs to a broader class of compounds that have been synthesized and structurally characterized for various applications in scientific research. These compounds, including aryl methanones derivatives, are synthesized through multi-step reactions and are characterized by methods such as melting point, NMR, FT-IR, and HRMS. One notable compound in this category, containing the arylsulfonyl moiety, demonstrated favorable herbicidal and insecticidal activities, indicating potential agricultural applications (Wang et al., 2015).
Biological Activities
Compounds similar to this compound have shown a range of biological activities, which are critical for developing new pharmaceuticals and agrochemicals. For example, a series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanones demonstrated significant antibacterial activity against human pathogenic bacteria, suggesting potential therapeutic applications (Nagaraj et al., 2018).
Chemical Modifications and Reactivity
Chemical modifications and reactivity of compounds structurally related to this compound have been extensively studied. For instance, the photochemically induced radical alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions exemplifies the chemical versatility of sulfonyl-containing compounds. This method facilitates the substitution of various C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner, showcasing the potential for synthesizing complex natural products and pharmaceuticals (Amaoka et al., 2014).
Catalysis and Material Science
Compounds with functionalities similar to this compound have found applications in catalysis and material science. For example, a study on the synthesis, structural characterization, and catalytic activity of an oxidovanadium(V) complex with a tribasic pentadentate ligand revealed its potential as a catalyst in the oxidation of styrene and sulfides using H2O2 as an oxidant. This research highlights the role of such compounds in facilitating environmentally friendly oxidation reactions with potential industrial applications (Maurya et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(3-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZIOFWIUJSPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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